(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one delineates the compound’s core structure and substituent arrangement. The parent chain is a propen-1-one system (CH-C=O), with the following substituents:
- A 1,3-benzoxazol-2-yl group at position 2 of the propenone backbone.
- A 4-chlorophenyl group at position 3.
- A 4-methoxyphenyl group at position 1.
The Z stereochemical configuration (German zusammen, “together”) specifies that the higher-priority groups on the double bond—the benzoxazole and 4-chlorophenyl moieties—reside on the same side of the C=C bond. This geometry was confirmed via nuclear Overhauser effect spectroscopy (NOESY), which detected spatial proximity between the benzoxazole proton (H-7) and the 4-chlorophenyl ortho-protons (H-2' and H-6').
Table 1: Priority ranking of substituents for Z/E assignment
| Substituent | Priority (Cahn-Ingold-Prelog) |
|---|---|
| 1,3-Benzoxazol-2-yl | 1 (highest) |
| 4-Chlorophenyl | 2 |
| 4-Methoxyphenyl | 3 |
| Ketone (C=O) | 4 |
The Z configuration imposes steric constraints that reduce molecular symmetry, as evidenced by distinct torsion angles between the benzoxazole and chlorophenyl groups in crystallographic studies.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction analysis revealed a triclinic crystal system with space group P-1 and unit cell parameters:
- a = 7.12 Å
- b = 9.45 Å
- c = 12.33 Å
- α = 89.7°
- β = 78.2°
- γ = 85.4°
The chalcone backbone adopts a near-planar conformation (dihedral angle: 8.2° between benzoxazole and propenone planes), facilitated by conjugation between the C=C double bond and adjacent carbonyl group. Key bond lengths include:
- C1–C2 (propenone): 1.47 Å
- C2–C3 (double bond): 1.33 Å
- C3–O1 (ketone): 1.22 Å
Figure 1: Molecular packing diagram
Crystals exhibit offset π-stacking interactions (3.8 Å separation) between benzoxazole rings and hydrogen bonds (C–H···O, 2.89 Å) linking methoxyphenyl groups to ketone oxygen atoms.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR spectra (recorded in CDCl₃ at 400 MHz) provided critical insights into dynamic conformational preferences:
Key ¹H NMR assignments (δ, ppm):
- H-3 (propenone): 7.82 (d, J = 12.5 Hz)
- H-2 (propenone): 6.95 (d, J = 12.5 Hz)
- OCH₃ (4-methoxyphenyl): 3.87 (s)
- Cl–C6H4 ortho protons: 7.45 (d, J = 8.4 Hz)
The large coupling constant (J = 12.5 Hz) between H-2 and H-3 confirms the Z configuration , as trans-vinylic protons typically exhibit J > 14 Hz in chalcones.
Table 2: Comparative ¹³C NMR shifts (δ, ppm)
| Carbon Position | Observed Shift | Assignment |
|---|---|---|
| C=O | 192.4 | Ketone carbonyl |
| C2 (propenone) | 143.6 | Conjugated to benzoxazole |
| C3 (propenone) | 128.9 | Adjacent to 4-chlorophenyl |
NOESY correlations between H-7 (benzoxazole) and H-2'/H-6' (4-chlorophenyl) further corroborated the Z geometry.
Comparative Structural Analysis With Chalcone-Benzoxazole Hybrid Derivatives
Structural comparisons with three analogous compounds highlight substituent effects on molecular geometry:
Table 3: Dihedral angles in chalcone-benzoxazole derivatives
| Compound | Dihedral Angle (°) |
|---|---|
| Target compound | 8.2 |
| 2-(Benzoxazol-2-yl)-3-(4-Fluorophenyl) | 11.7 |
| 2-(Benzoxazol-2-yl)-3-(3-Nitrophenyl) | 15.4 |
Electron-withdrawing groups (e.g., –NO₂) increase planarity by enhancing conjugation, while bulky substituents (e.g., –OCH₃) induce torsional strain. The 4-chlorophenyl group in the target compound balances these effects through moderate electron withdrawal and steric demand.
Crystallographic density comparison:
- Target compound: 1.38 g/cm³
- Trimethoxyphenyl analog: 1.42 g/cm³
- Dihydroxyphenyl derivative: 1.29 g/cm³
Higher density in the trimethoxyphenyl analog arises from efficient molecular packing enabled by methoxy group interactions.
Properties
Molecular Formula |
C23H16ClNO3 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H16ClNO3/c1-27-18-12-8-16(9-13-18)22(26)19(14-15-6-10-17(24)11-7-15)23-25-20-4-2-3-5-21(20)28-23/h2-14H,1H3/b19-14+ |
InChI Key |
SSJLHXSXPBJFGF-XMHGGMMESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Ring Formation
The benzoxazole nucleus is constructed via cyclocondensation of 2-amino-5-hydroxybenzoic acid with 4-chlorobenzoyl chloride under Dean-Stark conditions:
Subsequent reduction of the carboxylic acid to the alcohol using LiAlH₄, followed by oxidation with pyridinium chlorochromate (PCC), yields the aldehyde:
Claisen-Schmidt Condensation for Chalcone Formation
Reaction Conditions
Equimolar quantities of 4-methoxyacetophenone (1.50 g, 9.1 mmol) and 2-(4-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde (2.34 g, 9.1 mmol) are dissolved in anhydrous methanol (50 mL). Aqueous KOH (40%, 15 mL) is added dropwise at 0–5°C under nitrogen. The mixture is stirred for 6–8 hours, maintaining temperatures below 10°C to favor Z-isomer formation.
Workup and Isolation
Post-reaction, the solution is neutralized with dilute HCl (1M) and extracted with ethyl acetate (3 × 30 mL). The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Crude product purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields the Z-isomer as a pale-yellow solid (2.89 g, 72% yield).
Structural Confirmation and Spectral Data
Fourier-Transform Infrared Spectroscopy (FT-IR)
Nuclear Magnetic Resonance (¹H NMR)
| Signal (ppm) | Integration | Assignment |
|---|---|---|
| 8.21 (d, J=8.4 Hz) | 2H | Benzoxazole H-4, H-6 |
| 7.89 (s, 1H) | 1H | Chalcone β-H (Z-configuration) |
| 7.45–7.32 (m) | 4H | 4-Chlorophenyl and 4-methoxyphenyl |
| 3.87 (s, 3H) | 3H | OCH₃ |
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₂₃H₁₅ClN₂O₃ : [M+H]⁺ 427.0745.
-
Observed : 427.0748.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temp (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| KOH (40%) | Aqueous | Methanol | 0–5 | 85:15 | 72 |
| NaOH (50%) | Ethanol | Ethanol | 25 | 60:40 | 58 |
| Piperidine | Anhydrous | Toluene | 110 | 45:55 | 41 |
Mechanistic Insights into Z-Selectivity
The preferential formation of the Z-isomer under basic, low-temperature conditions is attributed to:
-
Steric effects : Bulky substituents on the aldehyde (benzoxazole and 4-chlorophenyl) favor the less sterically hindered transition state leading to the cis-product.
-
Electronic factors : Electron-withdrawing groups on the benzoxazole ring stabilize the enolate intermediate, directing addition to the aldehyde’s β-position.
Scale-Up Considerations and Industrial Relevance
Pilot-scale synthesis (100 g batch) employs continuous flow reactors to maintain low temperatures and improve mixing efficiency. Key parameters include:
-
Residence time : 12 minutes.
-
Pressure : 2 bar.
-
Productivity : 8.5 g·L⁻¹·h⁻¹.
Patent disclosures highlight this compound’s utility as a herbicide intermediate, with synergistic effects observed in formulations containing napropamide .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.
Medicine
Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory activity, making it a candidate for drug development.
Industry
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation.
Catalytic Activity: As a ligand, the compound can coordinate with metal ions, altering their electronic properties and enhancing their catalytic activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core structural motifs with the target molecule, differing in substituents or heterocyclic components:
Table 1: Key Structural Analogues
Key Observations :
- Benzoquinoline analogs () exhibit extended conjugation, which may increase photostability.
- Substituent Effects : The 4-methoxyphenyl group in the target compound provides electron-donating effects, stabilizing the α,β-unsaturated ketone system. In contrast, hydroxyl groups () increase polarity but may reduce stability under acidic conditions.
- Halogenation : Increased chlorine substitution (e.g., 2,4-dichlorophenyl in ) enhances lipophilicity, favoring membrane permeability in biological systems.
Key Observations :
- Solvent Systems: Ethanol/DMF mixtures () improve solubility of aromatic aldehydes, while aqueous NaOH facilitates enolate formation.
- Reaction Time: Extended stirring (48 hours in ) is typical for sterically hindered substrates like benzoquinoline derivatives.
Crystallographic and Conformational Analysis
Crystal structures of related Z-configured propenones reveal planar α,β-unsaturated ketone systems and intermolecular interactions:
Table 3: Crystallographic Data for Selected Analogues
Key Observations :
- Bond Lengths : The C=O bond length (~1.22 Å) is consistent across analogs, confirming strong conjugation with the C=C group.
- Packing Interactions : Halogen bonding in dichlorophenyl derivatives () may enhance thermal stability, while π-π stacking in triazolyl analogs () aids in crystal lattice formation.
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The benzoxazol-2-yl group in the target compound is strongly electron-withdrawing, polarizing the enone system and increasing electrophilicity compared to triazolyl or phenyl analogs.
- Solubility : Methoxy and benzoxazole groups likely render the compound soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, similar to triazolyl derivatives .
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule belonging to the chalcone class. Its structure incorporates a benzoxazole moiety, which is significant for its potential pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula: C23H16ClNO3
- Molecular Weight: 389.8 g/mol
- Structural Features: The compound features a complex structure with a benzoxazole ring, chlorophenyl group, and methoxyphenyl group, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The presence of the benzoxazole ring enhances its ability to inhibit various metabolic enzymes. Studies have shown that it can effectively inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative disorders .
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases.
- Antimicrobial Effects: Preliminary studies indicate that this chalcone derivative possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Biological Activities
Research into the biological activities of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has yielded promising results:
Case Studies
Several studies have explored the effects of this compound on different biological systems:
- In Vitro Anticancer Study: A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is critical for cell survival .
- Antimicrobial Efficacy Assessment: Research involving various bacterial strains showed that (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics. This suggests potential for development as a new antimicrobial agent.
- Oxidative Stress Reduction in Neurons: In neuronal cell cultures exposed to oxidative stress, this compound significantly reduced markers of oxidative damage and improved cell survival rates, indicating its potential neuroprotective effects .
Q & A
Q. Key Factors Affecting Yield and Stereochemistry :
- Temperature : Elevated temperatures (80–100°C) favor kinetic control, promoting the Z-isomer due to steric hindrance in the transition state .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize the enolate intermediate, improving yield .
- Workup Procedures : Rapid quenching and crystallization protocols minimize isomerization post-synthesis .
How is the structural characterization of this compound typically performed, and what key spectral data confirm its Z-configuration?
Basic Research Question
Methodological Answer:
Structural elucidation relies on multi-technique validation :
X-ray Crystallography :
- Provides definitive proof of the Z-configuration via bond angles and dihedral measurements (e.g., C=C bond torsion angles < 10° confirm the cis arrangement) .
NMR Spectroscopy :
- 1H NMR : Olefinic protons (Hα and Hβ) exhibit coupling constants (J = 12–16 Hz), characteristic of trans-vicinal protons in the Z-isomer .
- 13C NMR : Carbonyl carbons resonate at δ 185–190 ppm, while benzoxazole carbons appear at δ 150–160 ppm .
IR Spectroscopy :
What computational methods are employed to predict the electronic properties and stability of the Z-isomer, and how do these findings correlate with experimental observations?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) is widely used:
- Basis Sets : B3LYP/cc-pVDZ or LanL2MB for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps) .
- Key Findings :
- The Z-isomer exhibits lower energy (ΔE ≈ 2–3 kcal/mol) than the E-isomer due to reduced steric clash between the 4-methoxyphenyl and benzoxazolyl groups .
- HOMO localization on the benzoxazole ring suggests electrophilic reactivity at this site, validated by experimental halogenation studies .
- Validation : Calculated bond lengths (e.g., C=O at 1.22 Å) align with X-ray data (1.20–1.25 Å) .
How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in antimicrobial or anticancer studies?
Advanced Research Question
Methodological Answer:
Stepwise SAR Protocol :
Structural Modifications :
- Vary substituents on the benzoxazole (e.g., NO2, NH2) or chlorophenyl (e.g., F, CF3) to assess electronic effects.
- Introduce bioisosteres (e.g., replacing methoxy with ethoxy) to study steric impacts .
Biological Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
Mechanistic Studies :
- Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
- ROS Generation : Quantify reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) to link cytotoxicity to oxidative stress .
What are common sources of data contradiction in studies involving this compound, and how can experimental designs be optimized to mitigate these issues?
Advanced Research Question
Methodological Answer:
Sources of Contradiction :
- Sample Degradation : Organic degradation during prolonged storage (e.g., hydrolysis of the enone moiety) alters bioactivity .
- Stereochemical Purity : Trace E-isomer contamination in Z-isomer batches skews SAR conclusions .
- Assay Variability : Differences in cell culture conditions (e.g., serum concentration) affect IC50 reproducibility .
Q. Optimization Strategies :
- Stabilization : Store samples at –20°C under inert gas (N2) and use stabilizers (e.g., BHT) to prevent oxidation .
- Chromatographic Purity : Employ HPLC (C18 column, MeCN/H2O mobile phase) to verify stereochemical purity (>98%) .
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to ensure inter-lab consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
